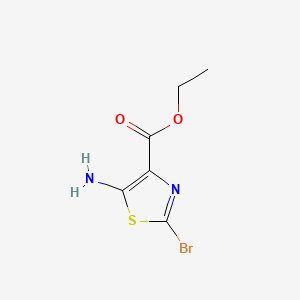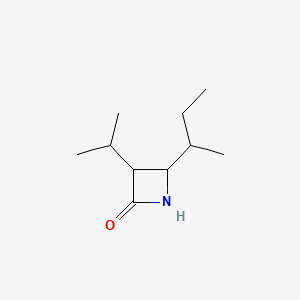![molecular formula C11H11NO2 B594559 (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one CAS No. 133629-87-5](/img/structure/B594559.png)
(1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one: is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique stereochemistry and potential applications in medicinal chemistry. The compound is characterized by its acetyl group attached to a nitrogen atom, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one typically involves the acetylation of a chiral amine precursor. One common method is the reaction of the chiral amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the chiral integrity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine form.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance.
Mécanisme D'action
The mechanism of action of (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group plays a crucial role in binding to the active site of the target molecule, leading to inhibition or activation of the target’s function. The chiral nature of this compound allows for selective binding to one enantiomer of the target, enhancing its specificity and efficacy.
Comparaison Avec Des Composés Similaires
N-Acetyl-DL-cysteine: A racemic mixture with similar acetylation but different stereochemistry.
N-Acetyl-L-cysteine: The L-enantiomer with distinct biological activity compared to (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one.
N-Acetyl-D-phenylalanine: Another chiral compound with an acetyl group, used in different applications.
Uniqueness: this compound stands out due to its specific chiral configuration, which imparts unique chemical and biological properties. Its ability to interact stereospecifically with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
133629-87-5 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.214 |
Nom IUPAC |
(1aS)-3-acetyl-1a,2-dihydro-1H-cyclopropa[c]indol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-6-8-5-11(8)3-2-9(14)4-10(11)12/h2-4,8H,5-6H2,1H3/t8-,11?/m1/s1 |
Clé InChI |
WPWVSBDTHXWUTL-RZZZFEHKSA-N |
SMILES |
CC(=O)N1CC2CC23C1=CC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


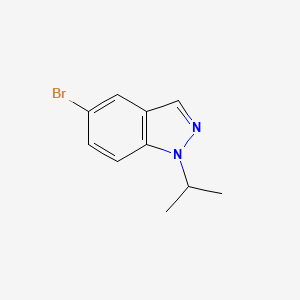
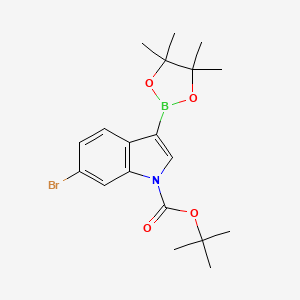
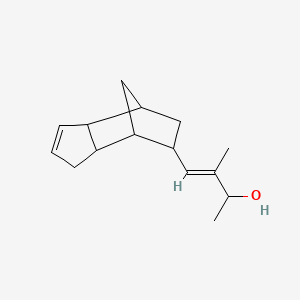
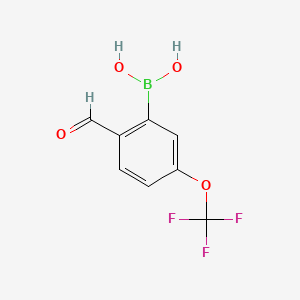


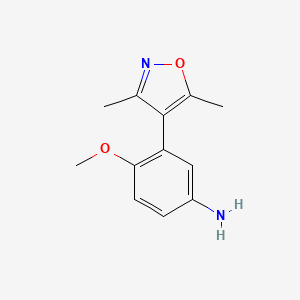
![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)
